molecular formula C14H13N3 B3195094 2-Aminomethyl-1-phenyl-1H-benzoimidazole CAS No. 885270-93-9

2-Aminomethyl-1-phenyl-1H-benzoimidazole

Cat. No.: B3195094
CAS No.: 885270-93-9
M. Wt: 223.27 g/mol
InChI Key: FZSNBLWTDSFDAW-UHFFFAOYSA-N
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Description

2-Aminomethyl-1-phenyl-1H-benzoimidazole is a heterocyclic aromatic compound that features a benzimidazole core structureThe benzimidazole nucleus is known for its stability and ability to form hydrogen bonds, making it a versatile scaffold for drug development and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization and subsequent functionalization. One common method includes the use of formic acid or trimethyl orthoformate as a condensing agent . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-1-phenyl-1H-benzoimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-Aminomethyl-1-phenyl-1H-benzoimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-1-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which shares the core structure but lacks the aminomethyl and phenyl substituents.

    2-Phenylbenzimidazole: Similar in structure but without the aminomethyl group.

    1-Methylbenzimidazole: Contains a methyl group instead of the aminomethyl group.

Uniqueness

2-Aminomethyl-1-phenyl-1H-benzoimidazole is unique due to the presence of both the aminomethyl and phenyl groups, which enhance its chemical reactivity and potential biological activity. These substituents allow for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(1-phenylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSNBLWTDSFDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656080
Record name 1-(1-Phenyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-93-9
Record name 1-Phenyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Phenyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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